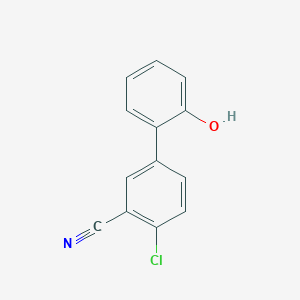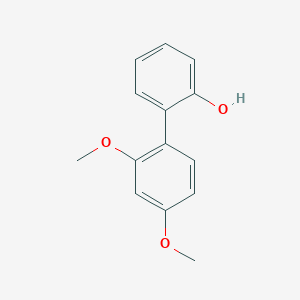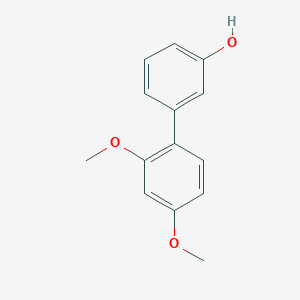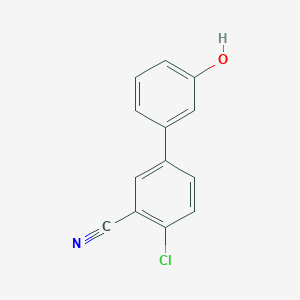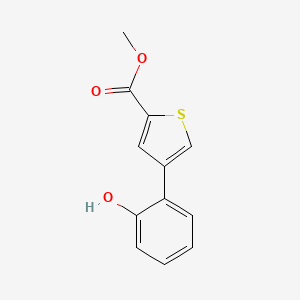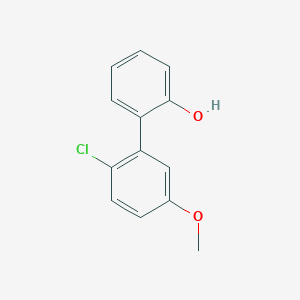
3-(2-Chloro-5-methoxyphenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-5-methoxyphenyl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 2-chloro-5-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-5-methoxyphenyl)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-methoxyphenol with 2-chloro-5-bromobenzene in the presence of a copper catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures (around 130°C) for an extended period (24 hours) to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Chloro-5-methoxyphenyl)phenol undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The phenolic hydroxyl group can participate in reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to a quinone or reduced to a hydroquinone.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent.
Electrophilic Aromatic Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:
Nucleophilic Aromatic Substitution: Substituted phenols with various functional groups.
Electrophilic Aromatic Substitution: Nitro, sulfonyl, or halogenated phenols.
Oxidation: Quinones.
Reduction: Hydroquinones.
Applications De Recherche Scientifique
Chemistry: 3-(2-Chloro-5-methoxyphenyl)phenol is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various bioactive compounds and conducting polymers .
Biology: In biological research, this compound is investigated for its potential anti-tumor and anti-inflammatory activities. It has shown promise in inhibiting the growth of certain cancer cell lines and reducing inflammation in experimental models .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications. For instance, some derivatives have been studied for their antimicrobial and antiviral properties .
Industry: this compound is used in the production of plastics, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-5-methoxyphenyl)phenol involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes. The compound may also interact with cellular receptors and signaling pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
2-Chloro-5-methylphenol: Similar structure but with a methyl group instead of a methoxy group.
3-(2-Chloro-4-methoxyphenyl)phenol: Similar structure but with the methoxy group in a different position.
3-(2-Chloro-5-nitrophenyl)phenol: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness: 3-(2-Chloro-5-methoxyphenyl)phenol is unique due to the specific positioning of the chloro and methoxy groups, which imparts distinct chemical and biological properties. The methoxy group enhances its solubility and reactivity, while the chloro group provides sites for further functionalization .
Propriétés
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-11-5-6-13(14)12(8-11)9-3-2-4-10(15)7-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBBDEPFDNUPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683558 |
Source


|
| Record name | 2'-Chloro-5'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-15-8 |
Source


|
| Record name | 2'-Chloro-5'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(N-Methylaminocarbonyl)phenyl]phenol](/img/structure/B6370300.png)
